molecular formula C16H17NO5S2 B10880453 6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B10880453
M. Wt: 367.4 g/mol
InChI Key: OTXLDXUEYYRUQY-UKTHLTGXSA-N
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Description

6-{5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}HEXANOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a hexanoic acid chain, and a dihydroxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}HEXANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dihydroxybenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with hexanoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}HEXANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The thiazolidine ring can be reduced to form thiazolidines.

    Substitution: The hexanoic acid chain can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group yields quinones, while reduction of the thiazolidine ring produces thiazolidines.

Scientific Research Applications

6-{5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}HEXANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}HEXANOIC ACID involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group is known to scavenge free radicals, providing antioxidant effects. The thiazolidine ring may interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenylacetic Acid: Shares the dihydroxyphenyl group but lacks the thiazolidine ring and hexanoic acid chain.

    Thiazolidine-2,4-dione: Contains the thiazolidine ring but differs in the substituents attached to it.

    Hexanoic Acid: A simpler compound with only the hexanoic acid chain.

Uniqueness

6-{5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}HEXANOIC ACID is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C16H17NO5S2

Molecular Weight

367.4 g/mol

IUPAC Name

6-[(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C16H17NO5S2/c18-11-6-5-10(8-12(11)19)9-13-15(22)17(16(23)24-13)7-3-1-2-4-14(20)21/h5-6,8-9,18-19H,1-4,7H2,(H,20,21)/b13-9+

InChI Key

OTXLDXUEYYRUQY-UKTHLTGXSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)O)O

Origin of Product

United States

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